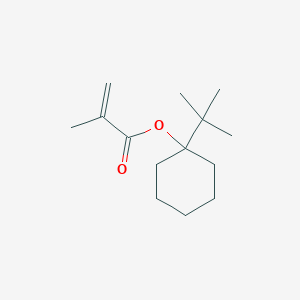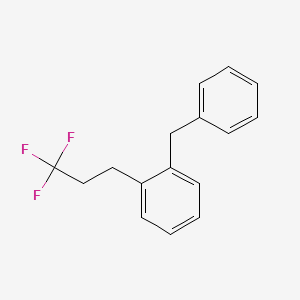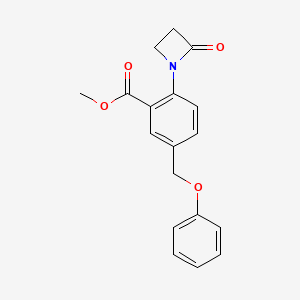![molecular formula C9H18N2 B14411950 Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-51-8](/img/structure/B14411950.png)
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity .
Industrial Production Methods: Industrial production of pyrrolidines typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of pyrrolidines can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of pyrrolidines can lead to the formation of lactams, while reduction reactions can yield amines .
Scientific Research Applications
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology, it is used to study enzyme mechanisms and protein-ligand interactions. In medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of various biochemical processes. For example, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- include pyrrole, pyrroline, and pyrrolizidine. These compounds share the pyrrolidine ring structure but differ in their degree of saturation and substitution patterns .
Uniqueness: The uniqueness of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- lies in its specific structural features and the presence of the 1,1-dimethylethyl group.
Properties
CAS No. |
85152-51-8 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-tert-butyl-1-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C9H18N2/c1-9(2,3)10-8-11-6-4-5-7-11/h8H,4-7H2,1-3H3 |
InChI Key |
RQMLAKVFFFZNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


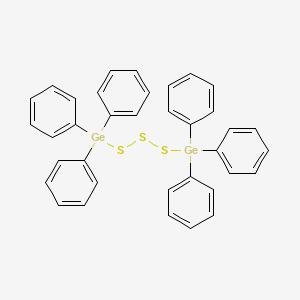
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
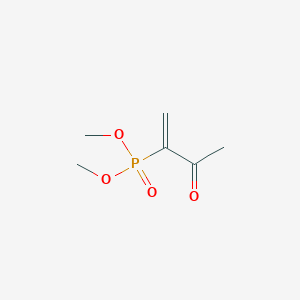

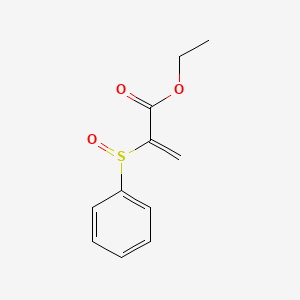
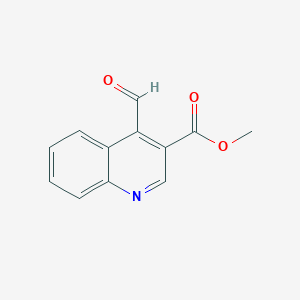
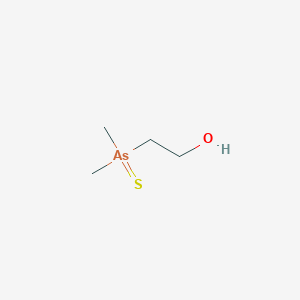
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)


![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
